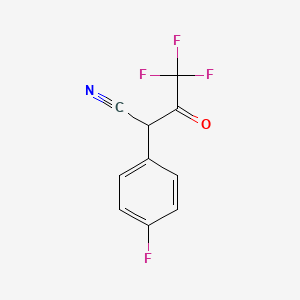

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile

Overview

Description

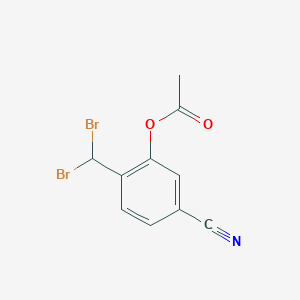

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile is a chemical compound with the CAS Number: 1512932-26-1 . It has a molecular weight of 236.17 .

Molecular Structure Analysis

The molecule contains a total of 27 bonds. There are 17 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

This compound is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Polymer Science and Fluoropolymer Synthesis

Perfluorocyclobutane Aromatic Polyethers

The compound has been utilized in the synthesis and characterization of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, a new class of fluorosiloxane polymers. These polymers are known for their clear, flexible, and thermally stable elastomeric film properties, which are valuable in creating toughened thermosets with good thermal stability (Smith & Babb, 1996).

Organic Synthesis and Medicinal Chemistry

Catalytic Fluoromethylation

This compound plays a role in the catalytic fluoromethylation of carbon-carbon multiple bonds, a technique critical in pharmaceuticals and agrochemicals. The development of bench-stable and easy-to-use electrophilic fluoromethylating reagents, such as the Umemoto and Yagupolskii-Umemoto reagents, has been significant. These reagents serve as excellent sources for ionic and carbenoid reactions, with photoredox catalysis emerging as a promising strategy for developing new fluoromethylations (Koike & Akita, 2016).

Material Science

Electrochemical Capacitor Applications

Electroactive polymers synthesized from derivatives of this compound have shown promising electrochemical performance for capacitor applications. Such polymers exhibit good electrochemical behaviors, high conductivity, and excellent ambient stability, offering potential for high energy and power densities in single-cell devices (Ferraris et al., 1998).

Analytical Chemistry

Electrophilic Reagents for Trifluoromethylthiolation

Shelf-stable electrophilic reagents derived from this compound have been developed for the trifluoromethylthiolation of substrates, an important reaction in designing lead compounds for new drug discoveries. These reagents offer a practical approach for introducing the trifluoromethylthio group, improving drug molecules' cell-membrane permeability and chemical and metabolic stability (Shao et al., 2015).

Safety And Hazards

properties

IUPAC Name |

4,4,4-trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-7-3-1-6(2-4-7)8(5-15)9(16)10(12,13)14/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAQVQYAKNWDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C(=O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575741 | |

| Record name | 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | |

CAS RN |

3108-23-4 | |

| Record name | 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide](/img/structure/B1611257.png)